4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Substitution Reactions:
Coupling Reactions: The phenylphenyl group is often introduced via Suzuki or Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions between aryl halides and organostannanes or boronic acids.
Final Assembly: The carboxamide group is typically introduced in the final step through an amidation reaction, where the thiazole derivative reacts with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methyl-1,3-thiazole-5-carboxamide: Lacks the phenylphenyl group, resulting in different biological activity.
2-sulfanylidene-1,3-thiazole derivatives: These compounds share the thiazole core but differ in substituents, affecting their chemical and biological properties.
Uniqueness
What sets 4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the phenylphenyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a drug candidate.
Properties
CAS No. |
862208-36-4 |
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Molecular Formula |
C17H15N3OS2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3OS2/c1-20-15(18)14(23-17(20)22)16(21)19-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,18H2,1H3,(H,19,21) |
InChI Key |
NCDHOKORGKSITG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)N |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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